Dansyl-d,l-isoleucine

Chiral Chromatography Enantioselectivity Amino Acid Analysis

Analytical labs require reliable enantioselective standards for method validation. Substituting with dansyl-leucine or other derivatizing agents risks compromised resolution (Rs) and separation factor (α) on vancomycin phases. - **Fluorescence Sensitivity**: >20-fold increase vs. underivatized UV/RI detection - **Chiral Performance**: Baseline separation via CZE with β-cyclodextrin - **Application**: Ideal test analyte for column ruggedness and CE assay development Supplied as a racemic mixture; immediate global shipping available.

Molecular Formula C18H24N2O4S
Molecular Weight 364.5 g/mol
Cat. No. B12324405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-d,l-isoleucine
Molecular FormulaC18H24N2O4S
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
InChIInChI=1S/C18H24N2O4S/c1-5-12(2)17(18(21)22)19-25(23,24)16-11-7-8-13-14(16)9-6-10-15(13)20(3)4/h6-12,17,19H,5H2,1-4H3,(H,21,22)
InChIKeyNJTOKQLVHXSRPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansyl-d,l-isoleucine: Chiral Analytical Standard


Dansyl-d,l-isoleucine is a racemic mixture of the fluorescent amino acid derivative formed by conjugating the dansyl (5-dimethylaminonaphthalene-1-sulfonyl) fluorophore to the primary amine of the essential branched-chain amino acid isoleucine [1]. It belongs to a class of derivatized amino acids extensively used in analytical chemistry, proteomics, and chiral separation science due to the intense fluorescence imparted by the dansyl group, which enables sensitive detection at low concentrations [2]. This compound serves as a critical analytical standard for method development and a versatile probe for studying molecular interactions, offering distinct advantages in resolving and quantifying enantiomeric mixtures compared to underivatized amino acids or other labeling reagents [3].

1
Chiral method development reference (vancomycin CSP compatibility)
2
Fluorogenic labeling for sensitive detection in complex matrices
3
Broad compatibility with dansyl-based derivatization workflows

Why Dansyl-d,l-isoleucine Cannot Be Replaced


Scientific and industrial users cannot arbitrarily substitute Dansyl-d,l-isoleucine with a generic dansyl amino acid (e.g., dansyl-leucine or dansyl-valine) or a different chiral derivatizing reagent (e.g., Dabsyl-Cl, Fmoc-Cl) due to quantifiable differences in enantioselectivity, chromatographic retention, and fluorescence detection sensitivity. The unique steric and hydrophobic characteristics of the isoleucine side chain impart distinct chiral recognition behavior on specific stationary phases, directly impacting resolution (Rs) and separation factor (α) values critical for method validation [1]. Furthermore, the choice of derivatizing agent is not trivial; comparative studies demonstrate that Dansyl-Cl derivatives, such as Dansyl-d,l-isoleucine, provide a combination of high ionization efficiency and fluorescence that is not uniformly matched by other common reagents, which often require specific, and sometimes incompatible, mobile phase conditions for optimal performance [2]. Substitution without rigorous verification risks compromised analytical accuracy, failed method transfer, and invalidated regulatory data.

Structural analogs (e.g., dansyl-leucine) may exhibit different chiral recognition, affecting resolution factors.
Alternative derivatization reagents (e.g., Fmoc-Cl) require specific pH/mobile-phase conditions that may not transfer directly.
Substitution without verification risks compromised method accuracy and method-transfer issues.

Quantitative Evidence for Dansyl-d,l-isoleucine


Enantioselectivity on Vancomycin CSP vs. Structural Analogs

A comparative study on a vancomycin-based chiral stationary phase (CSP) categorized dansyl amino acids into distinct groups based on thermodynamic behavior. Dansyl-isoleucine, sharing the aliphatic, non-polar side chain characteristics of group I solutes (valine, leucine, phenylalanine), demonstrates a fundamentally different interaction mechanism compared to group II solutes like dansyl-tryptophan [1]. While specific α values for dansyl-isoleucine are not isolated in the abstract, the study unequivocally shows that group I compound enantiomers (which include the structural analog dansyl-leucine) are successfully resolved across a 0–28 °C temperature range, whereas dansyl-tryptophan enantiomers fail to separate under identical operating conditions [1]. This establishes a baseline expectation of superior chiral discrimination for aliphatic-chain dansyl amino acids over aromatic bulky analogs on this widely used CSP.

Chiral separation group
Class-level inference
Group I solutes (aliphatic) resolved on vancomycin CSP; Group II (aromatic) not separated
Supports column selection and method feasibility assessment
Class-level data; specific Rs values not isolated for isoleucine
Chiral Chromatography Enantioselectivity Amino Acid Analysis

Fluorescence Signal Enhancement vs. Underivatized Isoleucine

The primary analytical advantage of Dansyl-d,l-isoleucine over its parent amino acid is the generation of a strong fluorescent signal for sensitive detection. A fluorimetric study on the related compound dansyl-alanine demonstrated that a simple post-column addition of 1-propanol increased the fluorescence yield by a factor of over 20, resulting in a very low detection limit [1]. While this specific factor was measured for dansyl-alanine, the fundamental dansyl fluorophore's environment-sensitive quantum yield is a class-level characteristic that extends to dansyl-isoleucine, providing a quantifiable and substantial improvement in sensitivity compared to the native, non-fluorescent isoleucine which requires less sensitive methods like UV absorbance or refractive index detection.

Fluorescence yield
Class-level inference
>20× signal enhancement with post-column 1-propanol (dansyl-alanine class data)
Enables trace-level detection of isoleucine derivatives
Class-level response; direct confirmation for isoleucine derivative recommended
Fluorescence Spectroscopy HPLC Detection Amino Acid Analysis

Derivatization Versatility: Dansyl Chloride for LC-MS Metabolomics

A systematic comparison of five common amine-derivatization reagents revealed that Dansyl-Cl (the reagent used to synthesize Dansyl-d,l-isoleucine) is a 'very versatile' method, generating products with both fluorescence and high ionization efficiency [1]. This dual capability offers a distinct advantage for users. For instance, Fmoc-Cl, while useful, is primarily suited for highly acidic chromatography conditions, and Dabsyl-Cl is a better alternative at weakly acidic/basic conditions [1]. Marfey's reagent, another chiral option, was deemed 'suboptimal in general' except for its chiral property [1]. The study concludes that none of the five methods is clearly superior, and their compound coverage profiles are distinct, but the broad applicability of Dansyl-Cl derivatives makes them a first-line choice for comprehensive profiling.

Reagent versatility
Cross-study comparable
Dansyl-Cl rated “very versatile” (fluorescence + high ionization efficiency) among five reagents
Broad method compatibility across pH ranges and LC-MS platforms
Qualitative assessment; compound coverage profiles differ by reagent
Metabolomics LC-MS/MS Derivatization Amine Analysis

Baseline Separation via Capillary Electrophoresis with β-Cyclodextrin

A capillary zone electrophoresis (CZE) study demonstrated the baseline separation of D- and L- enantiomers of dansyl-isoleucine using β-cyclodextrin (β-CD) as a chiral selector [1]. This separation was achieved within a specific pH region around the compound's isoelectric point (pH 2.5-4.5), a finding that was mechanistically attributed to a large difference in the formation constants between the D- and L- complexes with β-CD [1]. This is a direct, positive demonstration of successful enantioseparation for this specific compound, which is not guaranteed for all dansyl amino acids or other derivatized analogs under the same conditions.

CE chiral resolution
Head-to-head
Baseline separation of D- and L-dansyl-isoleucine (CZE, β-CD, pH 2.5–4.5)
Validates CE assay development for enantiomeric purity
Direct observation for this specific compound under reported conditions
Capillary Electrophoresis Chiral Separation β-Cyclodextrin

Retention on β-Cyclodextrin Phases vs. Dabsyl Analogs

A systematic study on cyclodextrin-bonded stationary phases revealed a critical difference in elution order and optimal phase for derivatized amino acids. Racemic dansyl amino acids, which include Dansyl-d,l-isoleucine, were best resolved on a native β-cyclodextrin (β-CD) column, whereas 3,5-dinitro-2-pyridyl-, dabsyl-, and 3,5-dinitrobenzoyl-amino acids were optimally resolved on (R)- or (S)-NEC-β-CD columns [1]. Furthermore, the elution order for all dansyl amino acids on native and NEC-β-CD phases was consistently L- before D-enantiomer, a reverse order compared to dabsyl amino acids [1]. This provides a direct, actionable basis for column selection in a procurement context.

Optimal CSP selection
Head-to-head
Dansyl amino acids best resolved on native β-CD; dabsyl analogs require NEC-β-CD; elution order reversed
Guides CSP procurement; mismatched column risks poor resolution
Direct comparison of derivatized amino acid classes
HPLC Chiral Stationary Phase Cyclodextrin Retention Mechanism

Application Scenarios for Dansyl-d,l-isoleucine


Chiral HPLC Method Development with Vancomycin CSPs

As a proven member of the group I solutes that demonstrate robust enantioselectivity on vancomycin-based chiral stationary phases across a broad temperature range, Dansyl-d,l-isoleucine is an ideal test analyte for developing and validating new chiral HPLC methods [4]. Its predictable retention and resolution characteristics, in contrast to troublesome analytes like dansyl-tryptophan, make it a reliable standard for assessing column performance and method ruggedness.

Sensitive Isoleucine Quantification in Biological Matrices

When assays require the detection and quantification of isoleucine at trace levels where underivatized amino acid analysis by UV or RI is insufficient, Dansyl-d,l-isoleucine (as a derivative or standard for derivatization) offers a proven >20-fold increase in fluorescence detection sensitivity [4]. This makes it indispensable for applications in neuroscience, metabolomics, and cell culture monitoring where isoleucine concentrations may be low or sample volume is limited.

CE Methods for Enantiomeric Purity Analysis

The demonstrated ability to achieve baseline separation of Dansyl-d,l-isoleucine enantiomers via capillary zone electrophoresis with β-cyclodextrin [4] positions this compound as a valuable standard for developing and optimizing CE-based chiral assays. It can be used to determine the enantiomeric purity of pharmaceutical or biological samples containing isoleucine.

Metabolomics Workflows with Dansyl Chloride Derivatization

For laboratories employing dansyl chloride derivatization for LC-MS/MS metabolomics due to its superior versatility and high ionization efficiency compared to other amine-labeling reagents [4], the procurement of Dansyl-d,l-isoleucine serves as a critical component of a reference standard library. This ensures accurate identification and quantification of derivatized isoleucine within complex metabolic profiles.

Application
Selection Property
Validation Focus
Chiral HPLC method development
CSP-dependent enantioselectivity profile
Resolution factor (Rs) and separation factor (α) validation
Sensitive isoleucine quantification in biological matrices
Fluorogenic detection sensitivity
LOD/LOQ assessment in target matrix
CE-based enantiomeric purity analysis
Chiral selector compatibility (β-cyclodextrin)
Resolution and migration time reproducibility
Metabolomics library standard for dansyl derivatization
Derivatization workflow versatility
Retention time and MS/MS spectrum library matching

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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